molecular formula C27H28FNO4 B14967187 (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

Cat. No.: B14967187
M. Wt: 449.5 g/mol
InChI Key: TWTVJYPAQUINSQ-UHFFFAOYSA-N
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Description

1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an ethylphenoxy group, a fluorobenzoyl group, and dimethoxy substituents on the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include 4-ethylphenol, 2-fluorobenzoyl chloride, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The synthetic route may involve the following steps:

    Etherification: 4-ethylphenol reacts with a suitable alkylating agent to form 4-ethylphenoxyalkane.

    Acylation: The resulting 4-ethylphenoxyalkane undergoes Friedel-Crafts acylation with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-[(4-ethylphenoxy)methyl]-2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline

Uniqueness

1-[(4-ethylphenoxy)methyl]-2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C27H28FNO4/c1-4-18-9-11-20(12-10-18)33-17-24-22-16-26(32-3)25(31-2)15-19(22)13-14-29(24)27(30)21-7-5-6-8-23(21)28/h5-12,15-16,24H,4,13-14,17H2,1-3H3

InChI Key

TWTVJYPAQUINSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC

Origin of Product

United States

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